2-Chloro-3-hydroxybenzoic acid

Organic Synthesis Medicinal Chemistry Derivatization

Selecting 2-chloro-3-hydroxybenzoic acid is critical for reproducible SNAr chemistry and antimicrobial lead optimization. Its unique 2-Cl,3-OH substitution provides reactivity not achievable with 3-chloro-4-hydroxy or 4-chlorosalicylic acid isomers. The activated ortho-chlorine allows efficient nucleophilic substitution, enabling diverse libraries for SAR studies. For enzyme inhibition research, it interacts with 3-hydroxyanthranilate-3,4-dioxygenase (HAD), a key probe for the kynurenine pathway. Ensure experimental success with the correct isomer—compromising may lead to false negatives or inactive derivatives.

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 51786-10-8
Cat. No. B1590727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-hydroxybenzoic acid
CAS51786-10-8
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Cl)C(=O)O
InChIInChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
InChIKeyHMEJVKGZESKXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-hydroxybenzoic Acid (CAS 51786-10-8): Technical Specifications and Procurement Considerations


2-Chloro-3-hydroxybenzoic acid (CAS 51786-10-8) is a chlorinated derivative of salicylic acid, belonging to the broader class of halogenated hydroxybenzoic acids . Its molecular formula is C7H5ClO3, with a molecular weight of 172.57 g/mol . This compound is structurally defined by the presence of a chlorine atom at the 2-position and a hydroxyl group at the 3-position of the benzoic acid ring, a specific substitution pattern that dictates its unique reactivity and biological interactions, distinguishing it from its numerous structural isomers and analogs . It is commercially available as a solid, typically as a white to off-white crystalline powder, with reported melting points ranging from 156.5-157.5 °C . While its solubility in water is limited (calculated to be ~3.3 g/L at 25°C), it is soluble in common organic solvents like alcohols and ethers .

Why 2-Chloro-3-hydroxybenzoic Acid (CAS 51786-10-8) is Not Interchangeable with Other Halogenated Benzoic Acids


The precise substitution pattern of 2-chloro-3-hydroxybenzoic acid is the primary driver of its specific chemical and biological profile, making generic substitution with other halogenated benzoic acids or even its own positional isomers unreliable. For example, while 3-chloro-4-hydroxybenzoic acid or 4-chlorosalicylic acid (4-chloro-2-hydroxybenzoic acid) may share similar functional groups, the altered spatial arrangement of the chlorine and hydroxyl groups on the benzene ring leads to significant differences in electronic distribution, hydrogen-bonding networks, and steric hindrance [1]. These fundamental physicochemical changes directly impact a molecule's ability to interact with biological targets, such as enzymes or receptors, and can dictate its behavior as a synthetic intermediate in further chemical transformations. Consequently, selecting the correct isomer is not a matter of convenience but a critical factor for ensuring experimental reproducibility, achieving desired biological activity, and maintaining consistent performance in research and development workflows [1].

Quantitative Differentiation of 2-Chloro-3-hydroxybenzoic Acid (CAS 51786-10-8): Evidence-Based Selection Guide


Position-Specific Electrophilic Reactivity: A Defined Reactive Handle for Derivatization

The presence of a reactive chlorine at the ortho-position (C2) and a carboxylic acid group on the same aromatic ring provides a unique synthetic handle. This is in contrast to many analogs, such as 4-chlorosalicylic acid, which possess the chlorine atom at the para-position [1]. The ortho-chloro substituent in 2-chloro-3-hydroxybenzoic acid is activated for nucleophilic aromatic substitution (SNAr) reactions due to the strong electron-withdrawing effect of the adjacent carboxylic acid group, a feature not present in non-benzoic acid analogs or isomers where the chlorine is further removed [2]. This makes it a preferred building block for introducing specific functionalities at the 2-position, enabling the construction of more complex molecular architectures that would be challenging or impossible with other halogenated benzoic acid isomers.

Organic Synthesis Medicinal Chemistry Derivatization

Inferred Antibacterial Potency: Potential Advantage Over Non-Chlorinated Scaffolds

Studies on related hydroxybenzoic acid esters have demonstrated that the introduction of a halogen atom at the 3-position of the aromatic ring can increase antibacterial activity against specific pathogens like Staphylococcus aureus [1]. This class-level inference suggests that the 2-chloro substitution in 2-chloro-3-hydroxybenzoic acid, which places the halogen adjacent to the hydroxyl group, could confer enhanced antimicrobial properties compared to the non-halogenated parent compound, 3-hydroxybenzoic acid. While direct quantitative MIC data for the target compound is not available in the accessible literature, the established SAR for monohalogenated hydroxybenzoic acids provides a rational basis for selecting the chlorinated derivative over the non-chlorinated one for antimicrobial research applications [1].

Antimicrobial Research Structure-Activity Relationship Microbiology

Enzymatic Interaction Profile: Specific Interaction with 3-Hydroxyanthranilate-3,4-dioxygenase

2-Chloro-3-hydroxybenzoic acid has been identified as an interactor with the enzyme 3-hydroxyanthranilate-3,4-dioxygenase (HAD) . This enzyme is a key player in the kynurenine pathway of tryptophan metabolism, and its dysfunction is implicated in several neurological disorders [1]. Importantly, this interaction profile is distinct from that of other chlorinated hydroxybenzoic acid analogs. For example, 4-chloro-3-hydroxyanthranilate, a closely related compound, acts as a mechanism-based inactivator of HAD, whereas the parent compound 2-chloro-3-hydroxybenzoic acid is reported to interact with the enzyme, potentially affecting its activity [2]. This suggests a different binding mode or effect on the enzyme compared to 4-chloro-substituted analogs.

Enzymology Metabolic Studies Biochemical Tool

Evidence-Backed Research Applications for 2-Chloro-3-hydroxybenzoic Acid (CAS 51786-10-8)


Scaffold for Synthesis of Ortho-Substituted Benzoic Acid Derivatives

Due to its activated ortho-chloro group, 2-chloro-3-hydroxybenzoic acid serves as an excellent starting material for synthesizing a wide array of ortho-substituted benzoic acid derivatives via nucleophilic aromatic substitution (SNAr) [1]. Researchers can leverage this reactivity to introduce amines, thiols, or other nucleophiles at the 2-position, creating libraries of compounds for structure-activity relationship (SAR) studies in medicinal chemistry. This application is directly supported by the compound's unique electronic structure, which is not shared by its para-chloro analogs. [1]

Lead Optimization in Antimicrobial Discovery Programs

For teams engaged in developing novel antimicrobial agents, 2-chloro-3-hydroxybenzoic acid represents a valuable scaffold for lead optimization. Based on class-level SAR that suggests 3-halogenation can enhance antibacterial potency, this compound can be used as a core building block for creating and testing new derivatives [2]. Its use is justified over non-halogenated alternatives (like 3-hydroxybenzoic acid) when the research goal is to maximize antimicrobial activity against specific bacterial strains, such as Staphylococcus aureus. [2]

Biochemical Probe for Kynurenine Pathway Investigation

The documented interaction of 2-chloro-3-hydroxybenzoic acid with 3-hydroxyanthranilate-3,4-dioxygenase (HAD) makes it a useful biochemical tool for studying the kynurenine pathway . Researchers investigating tryptophan metabolism or neurological conditions linked to HAD dysfunction can utilize this compound in enzymatic assays to probe the active site or to compare its effects with those of known inactivators like 4-chloro-3-hydroxyanthranilate [3]. This scenario is directly supported by evidence of its specific enzyme interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.